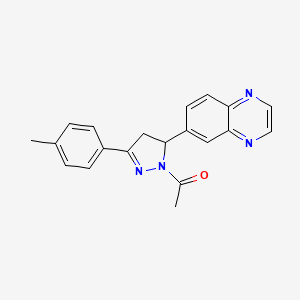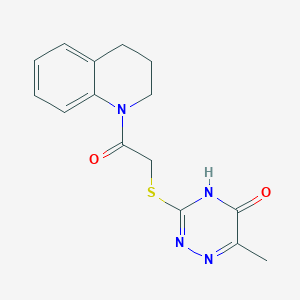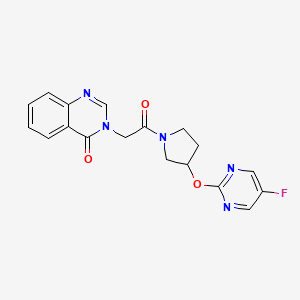
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest due to its potential applications in pharmaceutical and medicinal chemistry. As a compound comprising multiple functional groups and aromatic systems, its diverse reactivity profiles make it suitable for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: : Initial synthesis might involve 5-fluoropyrimidine and quinazolin-4-one derivatives as core structures.
Coupling Reactions: : Key intermediates can be synthesized through coupling reactions, using reagents like N,N′-dicyclohexylcarbodiimide (DCC) for amide formation.
Cyclization: : Formation of the pyrrolidinyl ring system can be achieved via cyclization reactions, potentially using palladium-catalyzed conditions.
Industrial Production Methods:
Scale-up involves optimizing reaction conditions for yield and purity. Typical industrial methods include:
High-pressure reactors: : For the coupling steps to ensure maximum efficiency.
Continuous flow synthesis: : For streamlined production, improving reproducibility and scalability.
化学反応の分析
Types of Reactions:
Oxidation: : Undergoes oxidation reactions to form quinone-like structures.
Reduction: : Can be reduced to yield tetrahydroquinazoline derivatives.
Substitution: : Substitution at the pyrimidine ring, particularly involving halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Using electrophiles like halogens and nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: : Quinone and related ketone derivatives.
Reduction: : Tetrahydroquinazoline derivatives.
Substitution: : Functionalized pyrimidine rings with various substituents.
科学的研究の応用
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one shows potential in various fields:
Chemistry: : As a reactive intermediate for synthesizing more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Investigated as a potential therapeutic agent, particularly in anticancer and antiviral research.
Industry: : Used as a building block for manufacturing advanced materials and pharmaceuticals.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: : Inhibits enzymes involved in nucleotide synthesis and DNA replication.
Receptor Binding: : Potential binding to receptors influencing cell signaling pathways.
Pathway Modulation: : Modulates specific biological pathways, leading to therapeutic effects.
類似化合物との比較
Quinazoline Derivatives: : Similar in having a quinazoline core but with different substituents, influencing their pharmacological profiles.
Pyrimidine-Containing Compounds: : Structural similarities in the pyrimidine ring, but variations in functional groups alter their reactivity and applications.
Uniqueness:
3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to its specific combination of fluoropyrimidine and quinazoline structures, offering a unique set of reactivity and biological activity profiles.
And there we have it. Quite the intriguing compound, isn't it?
特性
IUPAC Name |
3-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O3/c19-12-7-20-18(21-8-12)27-13-5-6-23(9-13)16(25)10-24-11-22-15-4-2-1-3-14(15)17(24)26/h1-4,7-8,11,13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFRUJCPFUQHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
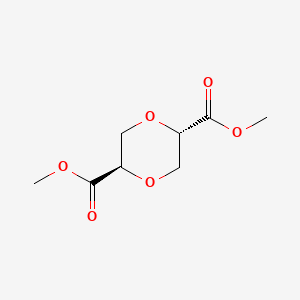

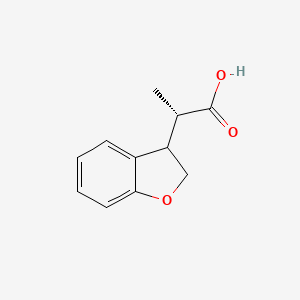
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2856261.png)
![5-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2856262.png)

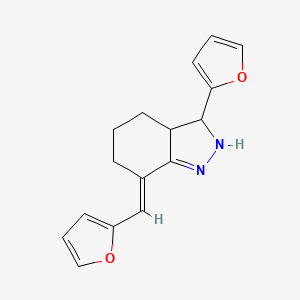

![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)

![N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2856275.png)
